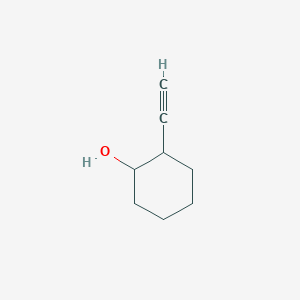

2-Ethynylcyclohexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethynylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O. It is a tertiary alcohol with an ethynyl group attached to the cyclohexane ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethynylcyclohexan-1-ol can be synthesized from cyclohexanone through a reaction with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the following steps:

- Dissolving sodium in liquid ammonia to form sodium amide.

- Adding acetylene to form sodium acetylide.

- Reacting sodium acetylide with cyclohexanone to form the desired product.

- Acidic work-up to isolate this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory-scale synthesis described above can be scaled up for industrial applications. The use of liquid ammonia and sodium acetylide is common in industrial settings for the production of acetylenic alcohols .

Análisis De Reacciones Químicas

2-Ethynylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield cyclohexanol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Lithium aluminum hydride.

- Catalysts: Transition metal catalysts for polymerization and vinyl derivative formation .

Major Products Formed:

- Oxidation products: Ketones, carboxylic acids.

- Reduction products: Cyclohexanol derivatives.

- Substitution products: Vinyl derivatives .

Aplicaciones Científicas De Investigación

Major Chemical Reactions

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Forms cyclohexanol derivatives.

- Substitution : Hydroxyl group can be substituted with various functional groups.

- Addition : Ethynyl group can participate in addition reactions with halogens and hydrogen halides.

Chemistry

2-Ethynylcyclohexan-1-ol serves as an important intermediate in organic synthesis and polymerization reactions. Its unique structure allows for various chemical transformations that are valuable in research settings.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Sedative Effects : Similar to other alkynyl alcohols, it may enhance the action of the neurotransmitter GABA (gamma-aminobutyric acid) on its receptors, leading to increased inhibitory neurotransmission.

- Anticonvulsant Properties : Preliminary studies suggest it may exhibit anticonvulsant effects, making it a candidate for further pharmacological exploration.

Medicine

The compound is explored as a precursor in the synthesis of tranquilizers and muscle relaxants. Its derivatives are being investigated for therapeutic applications in treating anxiety and convulsive disorders.

Industrial Applications

In industrial contexts, this compound finds use in:

- Production of Silicone Stabilizers : It acts as a stabilizer in silicone formulations.

- Corrosion Inhibitors : Employed in various industrial processes to prevent corrosion.

Recent studies have focused on the sedative and anticonvulsant properties of this compound. For instance:

- A study indicated that compounds similar to this alkynyl alcohol enhance GABAergic activity, which could lead to therapeutic applications in managing epilepsy and anxiety disorders .

- Toxicological assessments have shown that while acute toxicity exists (LD50 values around 600 mg/kg orally), chronic exposure effects remain minimal, warranting further investigation into safe usage protocols .

Industrial Application Research

Research has highlighted the effectiveness of this compound as a corrosion inhibitor in various industrial applications, demonstrating its utility in enhancing material longevity under corrosive conditions .

Mecanismo De Acción

The mechanism of action of 2-Ethynylcyclohexan-1-ol is primarily related to its role as an intermediate in the synthesis of other compounds. As an alkynyl alcohol derivative, it can undergo various chemical transformations, contributing to its versatility in organic synthesis. The compound itself has sedative, anticonvulsant, and muscle relaxant effects, similar to its metabolite, ethinamate .

Comparación Con Compuestos Similares

2-Ethynylcyclohexan-1-ol can be compared with other similar compounds such as:

- 2-Methyl-2-butanol

- 2-Methyl-2-pentanol

- 3-Methyl-3-pentanol

- Ethchlorvynol

- Methylpentynol

Uniqueness: this compound is unique due to its specific structure, which includes both an ethynyl group and a cyclohexane ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Ethynylcyclohexan-1-ol (ECX) is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a cyclohexanol framework. This compound has garnered interest due to its potential biological activities, particularly in the context of sedative and anticonvulsant effects, as well as its utility in various chemical syntheses.

- Molecular Formula : C8H12O

- Molecular Weight : 140.18 g/mol

- Structure : The compound features a cyclohexane ring with an ethynyl group at the 2-position.

The biological activity of ECX is hypothesized to involve modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. Similar to ethinamate, ECX may enhance GABA's action on its receptors, leading to increased inhibitory neurotransmission and decreased neuronal excitability. This mechanism suggests potential applications in treating conditions characterized by excessive neuronal activity, such as seizures and anxiety disorders.

Sedative and Anticonvulsant Effects

Research indicates that compounds similar to ECX can exhibit sedative properties. For instance, studies on alkynyl alcohols have shown their potential in reducing neuronal excitability, which is crucial for developing new therapeutic agents for anxiety and seizure disorders .

Inhibition of Tumor Necrosis Factor (TNF)

Some derivatives of alkynyl alcohols have been reported to inhibit TNF formation, which is implicated in various inflammatory diseases. This suggests that ECX or its derivatives could be explored for therapeutic applications in conditions exacerbated by TNF .

Applications in Research and Industry

This compound serves multiple roles across scientific disciplines:

- Organic Synthesis : It is utilized as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development : Its derivatives are being studied for potential use as tranquilizers and muscle relaxants.

- Industrial Use : ECX is employed in producing silicone stabilizers and corrosion inhibitors .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of ECX:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Ethynylcyclohexanol | Ethynyl group at the first carbon | Similar sedative effects |

| 2-Methyl-3-butyn-2-ol | Different ring structure | Varies; less studied |

| 2-Phenyl-3-butyn-2-ol | Contains a phenyl group | Potentially enhanced biological activity |

| This compound | Ethynyl group at the second carbon | Unique sedative and anticonvulsant effects |

Case Studies

A study involving similar alkynyl compounds demonstrated their efficacy in modulating GABAergic transmission, supporting the hypothesis regarding ECX's mechanism of action. Additionally, research into TNF inhibition has provided insights into the potential anti-inflammatory properties of ECX derivatives, suggesting pathways for further exploration in clinical applications .

Propiedades

IUPAC Name |

2-ethynylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVOCSQDAIHOPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.